Structural Scaffold Differentiation: Quinazolinone-Benzamide vs. 4-Anilinoquinazoline (MPI-0441138)
MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) achieves an EC₅₀ of 2 nM for caspase-3 activation in T47D cells by binding tubulin at the colchicine site [1]. The target compound 899969-06-3 replaces the N-methyl-aniline of MPI-0441138 with a benzamide moiety, removing the methyl group essential for MPI-0441138's activity and introducing a hydrogen-bond donor. In the quinazolinone-benzamide HDAC1 series, the benzamide linker is a critical zinc-binding group (ZBG), and analogous compounds display IC₅₀ values of 4.11–5.39 μM against HDAC1 [2]. This fundamental pharmacophore swap (tubulin binder → potential HDAC/Zn²⁺-chelator) makes the two compounds non-interchangeable and mandates separate efficacy profiling.
| Evidence Dimension | Mechanistic target class (inferred) & key structural pharmacophore |
|---|---|
| Target Compound Data | Quinazolinone-benzamide hybrid with amide ZBG; no direct potency data publicly available |
| Comparator Or Baseline | MPI-0441138: tubulin polymerization inhibitor; EC₅₀ = 2 nM (caspase-3, T47D); Quinazolinyl benzamides (HDAC1 series): IC₅₀ = 4.11–5.39 μM |
| Quantified Difference | Not directly comparable; scaffold change shifts mechanism from tubulin binding (nM) to HDAC1 inhibition (μM) based on class SAR |
| Conditions | Comparative structural analysis; MPI-0441138 data from T47D live-cell caspase-3 assay [1]; HDAC1 data from HeLa nuclear extract enzymatic assay [2] |
Why This Matters
Procurement for a tubulin or apoptosis project must verify functional target engagement because the benzamide modification likely redirects activity toward a different target class.
- [1] Sirisoma, N., et al. (2009). J. Med. Chem., 52(8), 2341-2351. View Source
- [2] Zhang, Z., et al. (2021). Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors. Bioorganic Chemistry, 116, 105315. View Source
